molecular formula C16H11FN2O4 B460997 2-Amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 665000-66-8

2-Amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B460997
CAS No.: 665000-66-8
M. Wt: 314.27g/mol
InChI Key: DXFBCVLEJBUPDS-UHFFFAOYSA-N
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Description

This compound belongs to the pyrano[3,2-b]pyran family, characterized by a fused bicyclic core with a hydroxymethyl group, a nitrile substituent, and a 2-fluorophenyl moiety at position 2. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence molecular interactions and physicochemical properties.

Properties

IUPAC Name

2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O4/c17-11-4-2-1-3-9(11)13-10(6-18)16(19)23-14-12(21)5-8(7-20)22-15(13)14/h1-5,13,20H,7,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFBCVLEJBUPDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (CAS No. 665000-66-8) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C16H11FN2O4
  • Molecular Weight : 314.27 g/mol
  • IUPAC Name : 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile

Antityrosinase Activity

Recent studies have highlighted the antityrosinase activity of this compound, which is significant for its potential application in skin whitening and treating hyperpigmentation disorders. A specific derivative of this compound demonstrated competitive inhibition against tyrosinase with an IC50 of 7.69 μM, outperforming kojic acid (IC50 = 23.64 μM) as a standard inhibitor .

The mechanism involves the formation of hydrogen bonds and hydrophobic interactions with key amino acids in the enzyme's active site, as revealed through molecular dynamics simulations. This indicates a stable interaction that could lead to effective inhibition of melanin production.

Cytotoxicity Against Cancer Cells

In vitro studies have assessed the cytotoxic effects of related compounds derived from the pyrano[3,2-b]pyran scaffold against various cancer cell lines. For example, compounds exhibiting structural similarities have shown selective cytotoxicity towards cancer cells while sparing normal cells. The anti-proliferative effects were evaluated against cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer), revealing promising selectivity and potency .

Study on Inhibition of Kinases

A recent study investigated the inhibitory effects of a derivative of this compound on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) kinases. The compound exhibited IC50 values of 0.2162 µM for EGFR and 0.2592 µM for VEGFR-2, demonstrating comparable efficacy to Sorafenib, a well-known kinase inhibitor . This suggests potential applications in targeted cancer therapies.

Structure-Activity Relationship (SAR)

The biological activity of 2-amino derivatives has been linked to their structural features:

  • Fluorophenyl Group : Enhances interaction with biological targets.
  • Hydroxymethyl Group : Contributes to solubility and bioavailability.
  • Carbonitrile Functionality : Plays a role in binding affinity to enzymes.

Table 1 summarizes the biological activities associated with various derivatives:

CompoundActivity TypeIC50 ValueReference
Compound 6bAntityrosinase7.69 μM
Compound XEGFR Inhibition0.2162 µM
Compound YVEGFR-2 Inhibition0.2592 µM

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The substituent at position 4 of the pyran ring significantly impacts melting points, solubility, and bioactivity. Key analogs include:

Compound ID Substituent at Position 4 Melting Point (°C) IR Peaks (cm⁻¹, Notable Groups)
Target 2-Fluorophenyl Data Unavailable Estimated: ~2190 (C≡N), ~3200–3400 (NH₂/OH)
6g 3-((4-Fluorobenzyl)oxy)phenyl 239–242 3192 (NH₂), 2194 (C≡N), 1634 (C=O)
6a 4-(Benzyloxy)phenyl 221–224 2199 (C≡N), 3400 (OH/NH₂)
6k 4-(Benzyloxy)-3-methoxyphenyl 234–237 2196 (C≡N), 3336 (OH/NH₂)
10b 4-(1H-Imidazol-1-yl)phenyl 248–252 2181 (C≡N), 3411 (OH)
10c 4-(1H-1,2,4-Triazol-1-yl)phenyl 290–294 2206 (C≡N), 3363 (OH)

Key Observations:

  • Electron-withdrawing groups (e.g., nitrile, fluorine) increase melting points due to enhanced dipole interactions. For example, 10c (triazole substituent) has the highest melting point (290–294°C) .

Spectral Data Comparison

IR Spectroscopy
  • Nitrile Stretch: All analogs show a strong peak near 2190–2206 cm⁻¹, consistent with the C≡N group .
  • Hydroxyl/NH₂ Stretches: Broad peaks in the 3200–3400 cm⁻¹ range are observed for -OH and -NH₂ groups. The target compound is expected to exhibit similar behavior .
¹H NMR
  • Aromatic Protons: In 6a, aromatic protons resonate at δ 7.20–7.36 ppm, while fluorine-containing analogs (e.g., 6g) show shifts influenced by the electron-withdrawing fluorine .
  • Hydroxymethyl Group: Protons on -CH₂OH typically appear as multiplets near δ 4.10–4.25 ppm .

Preparation Methods

Reaction Components and Conditions

This method involves a one-pot, three-component reaction of:

  • 2-Fluorobenzaldehyde (aryl aldehyde)

  • Malononitrile (active methylene compound)

  • Kojic acid (Michael donor)

Catalyst : 20 mol% L-proline
Solvent : Aqueous ethanol (1:1 ethanol/water)
Energy Source : Ultrasound irradiation (40 kHz)
Temperature : Ambient (25–30°C)
Reaction Time : 25–40 minutes.

Mechanistic Pathway

The reaction proceeds via a domino sequence:

  • Knoevenagel Condensation : Malononitrile and 2-fluorobenzaldehyde form an α,β-unsaturated nitrile intermediate.

  • Michael Addition : Kojic acid attacks the electrophilic carbon of the intermediate, facilitated by L-proline’s secondary amine group.

  • Cyclization : Intramolecular nucleophilic attack and dehydration yield the pyrano[3,2-b]pyran core.

  • Tautomerization : Final aromatization produces the target compound.

Performance Metrics

ParameterValue
Yield98%
Purity>95% (HPLC)
ByproductsNegligible
Catalyst ReusabilityNot reported

Advantages :

  • Short reaction time due to ultrasonic cavitation enhancing mass transfer.

  • Ambient temperature reduces energy consumption.

  • L-proline is non-toxic and biodegradable.

Nano-Catalyzed Multicomponent Reactions

Fe₃O₄@SiO₂-IL-Fc Nanocatalyst System

Catalyst Synthesis :

  • Core : Fe₃O₄ magnetic nanoparticles.

  • Coating : Silica shell functionalized with ferrocene-containing ionic liquid (IL-Fc).

  • Characterization : Confirmed via FT-IR, XRD, and SEM.

Reaction Conditions :

  • Solvent : Ethanol

  • Temperature : Room temperature

  • Energy Source : Ultrasound (50 kHz)

  • Reaction Time : 20–30 minutes.

Performance :

MetricValue
Yield92–96%
Catalyst Loading5 mg per mmol substrate
Reusability6 cycles with <5% activity loss

Nano Si–Mg–Fluorapatite Catalysis

Catalyst Preparation :

  • Fluorapatite doped with Si and Mg (5 wt%).

  • Surface area: 120 m²/g (BET analysis).

Reaction Parameters :

  • Solvent : Water

  • Temperature : 80°C

  • Time : 2 hours

  • Yield : 89%.

Key Advantages :

  • Aqueous medium aligns with green chemistry principles.

  • Heterogeneous catalyst easily separable via filtration.

Comparative Analysis of Synthetic Methods

Efficiency and Environmental Impact

MethodYieldCatalyst ToxicitySolvent GreennessEnergy Input
L-Proline/US98%LowModerate (ethanol)Low
Fe₃O₄@SiO₂-IL-Fc/US95%ModerateHigh (ethanol)Low
Si–Mg–Fluorapatite/H2O89%LowHigh (water)Moderate

Scalability Considerations

  • Ultrasound Methods : Limited to batch processes; scalability challenges due to cavitation efficiency in large reactors.

  • Nanocatalyst Systems : Magnetic separation (Fe₃O₄) enables continuous-flow applications.

  • Thermal Aqueous Method : Suitable for industrial-scale synthesis but requires heating infrastructure.

Critical Parameters Influencing Reaction Outcomes

Solvent Effects

  • Ethanol/Water Mixture : Optimizes solubility of hydrophilic (kojic acid) and hydrophobic (aldehyde) reactants.

  • Pure Water : Lowers yield due to poor aldehyde solubility but improves environmental metrics.

Catalyst Role

  • L-Proline : Acts as a bifunctional catalyst, enabling enamine formation and proton shuttling.

  • Ferrocene Ionic Liquid : Enhances electron transfer, accelerating Michael addition.

Ultrasound Mechanism

  • Cavitation Bubbles : Generate localized hotspots (~5000 K), reducing activation energy for cyclization.

Side Reactions and Mitigation Strategies

Common Byproducts

  • Uncyclized Intermediate : Due to insufficient reaction time or low catalyst loading.

  • Diastereomers : From non-regioselective Michael addition; minimized by polar solvents.

Purity Optimization

  • Recrystallization : Ethyl acetate/hexane (3:1) achieves >99% purity.

  • Chromatography : Silica gel with 40% EtOAc/hexane for analytical samples.

Recent Advances in Process Intensification

Microwave-Assisted Synthesis

  • Conditions : 100°C, 10 minutes, DMF solvent.

  • Yield : 94% (unoptimized).

  • Limitation : High-boiling solvent complicates purification.

Flow Chemistry Approaches

  • Microreactor Design : 2 mL/min flow rate, Fe₃O₄@SiO₂-IL-Fc packed bed.

  • Output : 2.1 g/h with 93% yield .

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